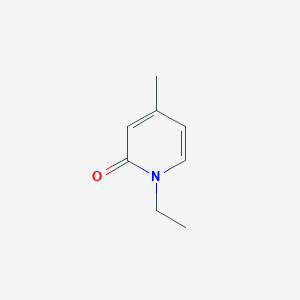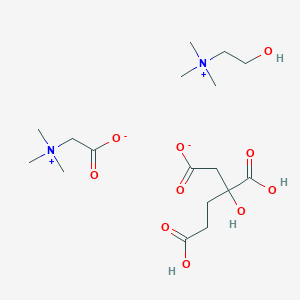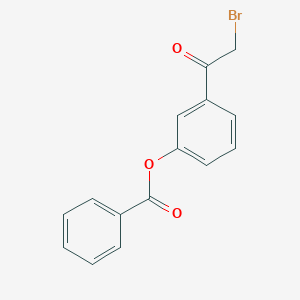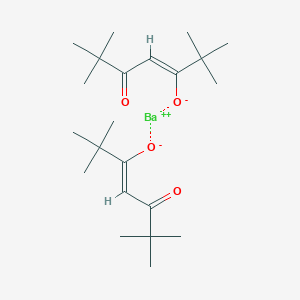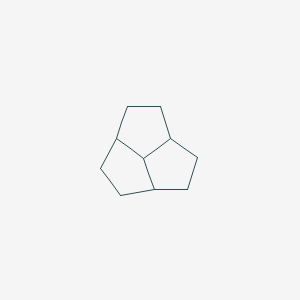
Perhydrotriquinacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perhydrotriquinacene (PHT) is a polycyclic compound that has gained attention in scientific research due to its various potential applications. PHT is a natural product that was first isolated from the fungus Fusarium oxysporum. The compound has a unique structure that makes it a promising candidate for several scientific research studies.
Wissenschaftliche Forschungsanwendungen
Perhydrotriquinacene has several potential applications in scientific research. The compound has been shown to have antifungal, antibacterial, and antiviral properties. Perhydrotriquinacene has also been studied for its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, Perhydrotriquinacene has been used as a starting material for the synthesis of other compounds with potential biological activities.
Wirkmechanismus
The mechanism of action of Perhydrotriquinacene is not fully understood. However, studies have shown that the compound can inhibit the growth of fungi, bacteria, and viruses by disrupting their cell membranes. Perhydrotriquinacene has also been shown to have antioxidant properties and can scavenge free radicals. These properties may contribute to the compound's potential therapeutic effects.
Biochemische Und Physiologische Effekte
Perhydrotriquinacene has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect neurons from oxidative stress. Additionally, Perhydrotriquinacene has been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
Perhydrotriquinacene has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. Perhydrotriquinacene is also stable and can be stored for extended periods without degradation. However, Perhydrotriquinacene has some limitations for lab experiments. The compound is insoluble in water, which can make it challenging to use in some assays. Additionally, Perhydrotriquinacene has a low bioavailability, which can limit its use in vivo.
Zukünftige Richtungen
For the study of Perhydrotriquinacene include investigating its potential as a therapeutic agent and exploring the use of Perhydrotriquinacene as a starting material for the synthesis of other compounds with potential biological activities.
Synthesemethoden
The synthesis of Perhydrotriquinacene is a complex process that involves several steps. The first step involves the conversion of the natural product trichodermol into a diol, followed by the oxidation of the diol to form a diketone. The diketone is then reduced to form Perhydrotriquinacene. The synthesis method of Perhydrotriquinacene has been optimized to improve the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
17760-91-7 |
|---|---|
Produktname |
Perhydrotriquinacene |
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
tricyclo[5.2.1.04,10]decane |
InChI |
InChI=1S/C10H16/c1-2-8-5-6-9-4-3-7(1)10(8)9/h7-10H,1-6H2 |
InChI-Schlüssel |
MVMFUXACHPDDMY-UHFFFAOYSA-N |
SMILES |
C1CC2CCC3C2C1CC3 |
Kanonische SMILES |
C1CC2CCC3C2C1CC3 |
Andere CAS-Nummern |
17760-91-7 |
Synonyme |
Decahydrocyclopenta[cd]pentalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



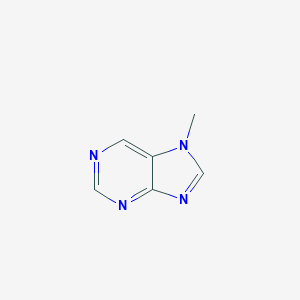
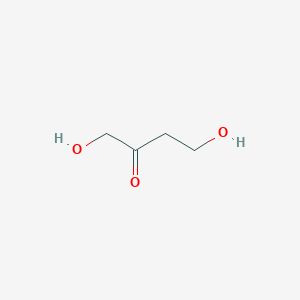
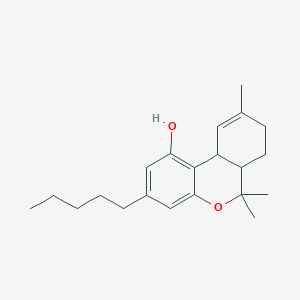
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
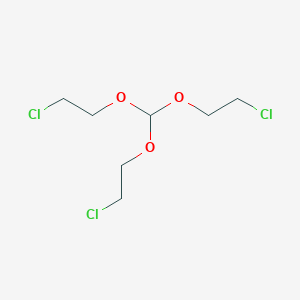
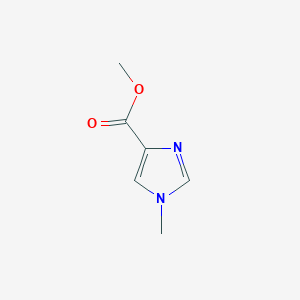
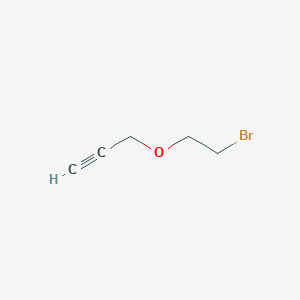
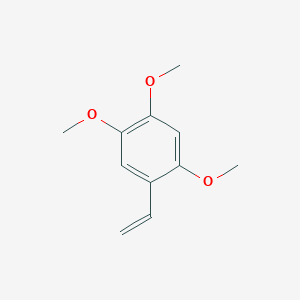
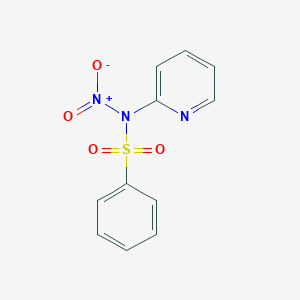
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)
